molecular formula C12H20O6 B13411812 3-(Acetyloxy)decanedioic Acid

3-(Acetyloxy)decanedioic Acid

Cat. No.: B13411812
M. Wt: 260.28 g/mol
InChI Key: MHMWWLOEIOCCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetyloxy)decanedioic Acid is an organic compound with the molecular formula C12H20O6 It is a derivative of decanedioic acid, where an acetoxy group is attached to the third carbon of the decanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)decanedioic Acid typically involves the esterification of decanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where decanedioic acid and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)decanedioic Acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield decanedioic acid and acetic acid.

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Decanedioic acid and acetic acid.

    Oxidation: Higher oxidation state products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Acetyloxy)decanedioic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)decanedioic Acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The decanedioic acid moiety can interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

3-(Acetyloxy)decanedioic Acid can be compared with other similar compounds such as:

    Decanedioic Acid: The parent compound without the acetoxy group.

    Sebacic Acid: Another dicarboxylic acid with similar properties.

    Adipic Acid: A shorter-chain dicarboxylic acid used in similar applications.

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

3-acetyloxydecanedioic acid

InChI

InChI=1S/C12H20O6/c1-9(13)18-10(8-12(16)17)6-4-2-3-5-7-11(14)15/h10H,2-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

MHMWWLOEIOCCDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.